1-Cyclobutylpiperazine dihydrochloride
Overview
Description
1-Cyclobutylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1-cyclobutylpiperazine dihydrochloride is a derivative of, generally target the gaba (gamma-aminobutyric acid) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Piperazine compounds, including this compound, are believed to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclobutylpiperazine dihydrochloride typically involves the reaction of cyclobutylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:
- Cyclobutylamine is reacted with piperazine in a suitable solvent such as ethanol or methanol.
- Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.
- The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of cyclobutylpiperazine N-oxide.
Reduction: Formation of cyclobutylpiperazine.
Substitution: Formation of N-substituted cyclobutylpiperazine derivatives.
Scientific Research Applications
1-Cyclobutylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical synthesis.
Comparison with Similar Compounds
1-Cyclobutylpiperazine: Similar in structure but lacks the dihydrochloride component.
1-Cyclohexylpiperazine: Contains a cyclohexyl group instead of a cyclobutyl group.
2-Ethylpiperazine dihydrochloride: Contains an ethyl group instead of a cyclobutyl group.
Uniqueness: 1-Cyclobutylpiperazine dihydrochloride is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
1-cyclobutylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-8(3-1)10-6-4-9-5-7-10;;/h8-9H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDJZAXFNRAMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976914 | |
Record name | 1-Cyclobutylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61379-68-8 | |
Record name | 1-Cyclobutylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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